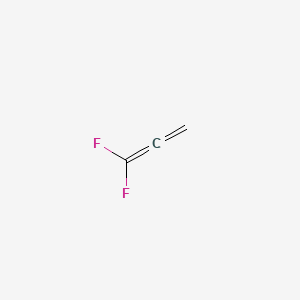

1,2-Propadiene, 1,1-difluoro-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

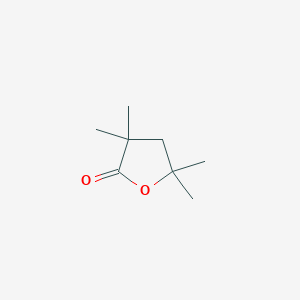

1,2-Propadiene, 1,1-difluoro-, also known as 1,1-Difluoroallene, is a chemical compound with the formula C3H2F2. It has a molecular weight of 76.0448 . It is a variant of propadiene where two hydrogen atoms are replaced by fluorine .

Synthesis Analysis

1,1-Difluoroallenes can be synthesized in good yield via zinc-promoted 1,2-elimination of 3,3-difluoro-2-iodoallylic acetates, which are prepared by the reaction of aldehydes or ketones with 1-iodo-2,2-difluorovinyllithium, generated from commercially available 1,1,1-trifluoro-2-iodoethane . Improved syntheses of 1-fluoropropadiene and 1,1-difluoropropadiene are also presented .Molecular Structure Analysis

The molecular structure of 1,2-Propadiene, 1,1-difluoro- consists of a central carbon atom forming collinear spσ bonds to the terminal sp2-hybridized carbons .科学的研究の応用

Vibrational Frequencies and Structural Determination

1,2-Propadiene, 1,1-difluoro- has been studied for its vibrational frequencies and structural determination. Jensen (2004) conducted a theoretical examination of the normal mode frequencies and vibrational assignments of this compound using quantum chemistry codes. This research helps in understanding the molecular behavior and structure of 1,2-Propadiene, 1,1-difluoro- (Jensen, 2004).

Synthesis and Reactivity

The synthesis and unique reactivity of 1,2-Propadiene involving cumulative double bonds have been a subject of interest. Yan Wei-wei (2010) discussed synthesizing 1,2-Propadiene via debromonation and carbene rearrangement, highlighting its high yield and ease of handling (Yan Wei-wei, 2010).

Hydrogenation Studies

Research by Oliver and Wells (1977) explored the hydrogenation of alkadienes, including propadiene. Their study provided insights into the selective hydrogenation processes and the formation of different by-products (Oliver & Wells, 1977).

Cross-Enyne Metathesis and Diels–Alder Reaction

Fustero et al. (2013) demonstrated the use of propargylic difluorides in a combination of cross-enyne metathesis and Diels–Alder reactions. This approach leads to the formation of various fluorinated carbo- and heterocyclic derivatives, showcasing the compound's versatility in organic synthesis (Fustero et al., 2013).

Synthesis of Fluorinated Allenes

Dolbier et al. (1982) reported on the improved syntheses of fluorinated allenes, including 1,1-difluoropropadiene. They demonstrated how these allenes react dienophiles and cycloadd regiospecifically, indicating their potential in various chemical reactions (Dolbier et al., 1982).

Catalytic Polymerization

Otsuka et al. (1967) explored the catalytic polymerization of propadiene and related compounds using various metal complexes. Their findings offer valuable insights into the polymerization processes and the structure of resulting polymers (Otsuka et al., 1967).

特性

InChI |

InChI=1S/C3H2F2/c1-2-3(4)5/h1H2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKSFZGDAZPYQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195620 |

Source

|

| Record name | 1,2-Propadiene, 1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Propadiene, 1,1-difluoro- | |

CAS RN |

430-64-8 |

Source

|

| Record name | 1,2-Propadiene, 1,1-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propadiene, 1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[2-(trifluoromethyl)phenyl]oxirane](/img/structure/B3052562.png)

![2-[6-(Bis(2-hydroxyethyl)amino)hexyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3052564.png)

![4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid](/img/structure/B3052569.png)